N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide group. The 4-sulfamoylbenzyl substituent distinguishes it from other derivatives in this class. Pyrazolo-oxazine scaffolds are recognized for their versatility in drug discovery due to their ability to engage diverse biological targets, including NLRP3 inflammasomes and phosphodiesterases (PDEs) .
The compound’s synthesis likely involves regiocontrolled strategies similar to those described for related oxazines, where hydroxyethyl-protected pyrazoles are functionalized and cyclized to form fused heterocycles .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c15-23(20,21)11-4-2-10(3-5-11)9-16-14(19)12-8-13-18(17-12)6-1-7-22-13/h2-5,8H,1,6-7,9H2,(H,16,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADDLFUGCYAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[5,1-b][1,3]oxazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and oxiranes under acidic or basic conditions.
Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the pyrazolo[5,1-b][1,3]oxazine intermediate with 4-sulfamoylbenzyl chloride in the presence of a base like triethylamine to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or oxazine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound might be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds to the active site, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
NLRP3 Inhibitors: GDC-2394
(S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394) shares the pyrazolo-oxazine core but differs in substituents. Key distinctions include:
- Sulfonamide vs. Sulfamoyl Group : GDC-2394’s sulfonamide at position 3 contributes to NLRP3 inhibition (IC₅₀ < 100 nM), while the target compound’s 4-sulfamoylbenzyl group may alter target selectivity or bioavailability .
- Substituent Positioning : GDC-2394’s hexahydroindacene moiety enhances lipophilicity and membrane permeability, whereas the benzyl group in the target compound may favor polar interactions.
Biological Relevance : GDC-2394’s potency against NLRP3 highlights the scaffold’s adaptability for inflammasome modulation. The target compound’s sulfamoyl group could modulate anti-inflammatory activity but requires empirical validation .
PDE4C Inhibitors
Phosphodiesterase 4C (PDE4C) inhibitors with pyrazolo-oxazine cores exhibit varying IC₅₀ values depending on substituents (Table 1).
Table 1: IC₅₀ Values of Selected PDE4C Inhibitors
Key Observations :
- Electron-Withdrawing Groups : The 3-chlorophenyl substituent in the most potent compound (IC₅₀ = 48.2 nM) suggests electron-withdrawing groups enhance PDE4C affinity .
- Fluorination: Fluorine at position 6 (IC₅₀ = 160 nM) moderately improves activity compared to non-fluorinated analogs.
- Comparison to Target Compound : The target’s 4-sulfamoylbenzyl group, a polar substituent, may reduce PDE4C affinity compared to chlorophenyl or fluorinated derivatives.
Early-Stage Analogs: N-(3-Chloro-4-fluorophenyl) Derivative
N-(3-Chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (2004) demonstrates the scaffold’s historical use. The chloro-fluorophenyl group likely conferred moderate bioactivity, though its exact target remains unspecified .
Biological Activity
N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyrazolo[5,1-b][1,3]oxazine core with a sulfamoylbenzyl moiety, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide. Its molecular formula is , and it possesses a complex ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₄S |
| Molecular Weight | 336.36 g/mol |
| IUPAC Name | N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
| InChI | InChI=1S/C14H16N4O4S |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The sulfamoyl group may facilitate binding to target proteins, potentially influencing various biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with receptors could modulate signaling pathways critical for cellular functions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(3,4-Difluorophenyl)-4-(2-hydroxybenzoyl)-1H-pyrazole | Staphylococcus aureus | 15 |
| 4-(Substituted-2-hydroxybenzoyl) pyrazoles | E. coli | 20 |
Antitumor Activity
Compounds containing oxazine and pyrazole rings have shown promising antitumor activity in vitro. For example, derivatives were tested against various cancer cell lines with some exhibiting IC50 values in the low micromolar range.
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Aminophenyl)-3-(5-fluoropyridin-2-yl)pyrazole | MCF-7 | 9.4 |
| Novel Pyrazolo[5,1-b][1,3]oxazines | HeLa | 12.0 |
Synthesis and Characterization
A study focused on synthesizing various pyrazolo derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors and employing cyclization methods to form the desired heterocyclic structure.
Pharmacological Evaluation
In pharmacological evaluations of similar compounds, researchers observed significant activity against both bacterial and cancerous cells. The findings suggest that structural features such as the sulfamoyl group and the heterocyclic framework play crucial roles in mediating these effects.
Q & A
Q. What comparative studies exist between this compound and structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
